

# Application Notes and Protocols for AZD-5991 in Preclinical Research

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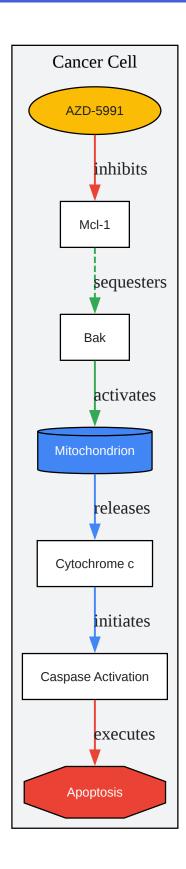
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the Mcl-1 inhibitor, **AZD-5991**, in preclinical oncology research. The information is intended for researchers, scientists, and drug development professionals working with this compound.

### **Mechanism of Action**

AZD-5991 is a potent and highly selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a member of the Bcl-2 family.[1][2] By binding directly to Mcl-1 with high affinity, AZD-5991 prevents it from sequestering pro-apoptotic proteins, particularly Bak.[1][2] This leads to the activation of the Bak-dependent mitochondrial apoptotic pathway, resulting in the release of cytochrome c, subsequent caspase activation, and ultimately, rapid programmed cell death in cancer cells that are dependent on Mcl-1 for survival.[1][2] Preclinical studies have demonstrated that AZD-5991 shows potent antitumor activity, including complete tumor regression, in various models of multiple myeloma (MM) and acute myeloid leukemia (AML) following a single tolerated dose.[1][2]

## Signaling Pathway of AZD-5991 Induced Apoptosis





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Caption: AZD-5991 inhibits Mcl-1, leading to Bak activation and apoptosis.



## In Vitro Activity of AZD-5991

**AZD-5991** has demonstrated potent cytotoxic activity against a range of cancer cell lines, particularly those of hematological origin.

Cell Line	Cancer Type	In Vitro Potency (EC50/IC50)	Reference
MOLP-8	Multiple Myeloma	EC50 = 33 nM (6h caspase activation)	[3]
MV4-11	Acute Myeloid Leukemia	EC50 = 24 nM (6h caspase activation)	[3]
NCI-H929	Multiple Myeloma	Data not specified, but used in xenograft models	[3]
Various MM cell lines	Multiple Myeloma	7 out of 19 cell lines showed caspase EC50 < 100 nM	[3]
Various AML cell lines	Acute Myeloid Leukemia	6 out of 22 cell lines showed caspase EC50 < 100 nM	[3]
SUM-149	Triple-Negative Inflammatory Breast Cancer	IC50 ranging from 0.27 – 19.6 µM in a panel of TNBC and IBC cell lines	

# **Preclinical In Vivo Administration and Dosage**

The primary route of administration for **AZD-5991** in preclinical animal models is intravenous (i.v.) injection.[3][4]

## **Monotherapy Dosage in Xenograft Models**



Animal Model	Cancer Type	Dosing Regimen	Observed Outcome	Reference
MOLP-8 Subcutaneous Xenograft (SCID mice)	Multiple Myeloma	Single i.v. dose of 10-100 mg/kg	Dose-dependent tumor growth inhibition (TGI) and tumor regression (TR). Complete TR in 7/7 mice at 100 mg/kg.	[5]
MV4-11 Xenograft (mice)	Acute Myeloid Leukemia	Single i.v. dose of 10-100 mg/kg	Dose-dependent anti-tumor activity.  Complete TR in 6/6 mice at 100 mg/kg.	
SUM-149 Orthotopic Xenograft (mice)	Triple-Negative Inflammatory Breast Cancer	15 and 30 mg/kg, i.v., once weekly for 4 weeks	Significant tumor regression at 30 mg/kg.	

## **Combination Therapy Dosage in Xenograft Models**

**AZD-5991** has been evaluated in combination with other anti-cancer agents to enhance therapeutic efficacy.



Animal Model	Cancer Type	Combination Agents and Dosing	Observed Outcome	Reference
NCI-H929 Subcutaneous Xenograft (mice)	Multiple Myeloma	AZD-5991 (i.v.) + Bortezomib (i.v.)	Enhanced antitumor activity compared to either agent alone.	[3]
MOLM-13 Disseminated Model (CIEA- NOG mice)	Acute Myeloid Leukemia	AZD-5991 (60 mg/kg, i.v., weekly) + Venetoclax (100 mg/kg, p.o., daily)	AZD-5991 significantly reduced leukemic cells in bone marrow.	[1]

# Experimental Protocols Preparation of AZD-5991 for In Vivo Administration

Due to its poor intrinsic solubility, a specific formulation is required for intravenous administration in preclinical studies.

Objective: To prepare a clear, injectable solution of **AZD-5991** for intravenous dosing in animal models.

#### Materials:

- AZD-5991 (crystalline Form A recommended for stability)
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile water for injection (or ddH2O)



Meglumine (for high concentration formulations)

Protocol 1: Co-solvent Formulation This formulation is suitable for general preclinical use.

- Prepare a stock solution of AZD-5991 in DMSO (e.g., 100 mg/mL). Ensure the compound is fully dissolved.
- In a sterile tube, add 400 μL of PEG300.
- To the PEG300, add 50  $\mu$ L of the 100 mg/mL **AZD-5991** DMSO stock solution and mix until clear.
- Add 50 μL of Tween 80 to the mixture and mix until clear.
- Add 500 μL of sterile water to bring the final volume to 1 mL.
- The final concentration of AZD-5991 will be 5 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.
- This working solution should be prepared fresh on the day of use.

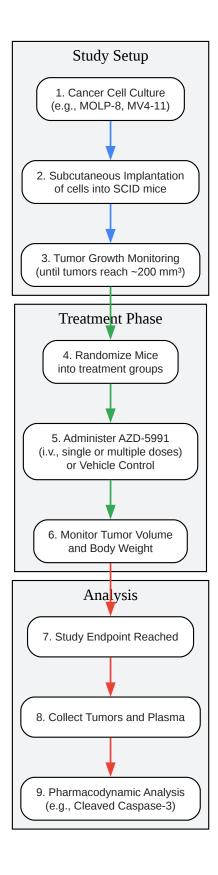
Protocol 2: High Concentration Formulation using Meglumine For toxicology studies requiring higher concentrations (e.g.,  $\geq$  20 mg/mL), an in-situ salt formation with meglumine is effective. [6]

- Extensive characterization of AZD-5991's pH-solubility profile is necessary to determine the optimal ratio of meglumine to AZD-5991.[6]
- Meglumine acts as a pH-adjusting and solubilizing agent, significantly enhancing the solubility of AZD-5991 at a pH > 8.5.[6]
- This method allows for the preparation of solution concentrations of at least 30 mg/mL.[6]
- The precise protocol for this formulation is proprietary but is based on the principle of forming an in-situ meglumine salt.[6]

## In Vivo Xenograft Study Workflow



Objective: To evaluate the anti-tumor efficacy of **AZD-5991** in a subcutaneous xenograft mouse model.





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Caption: Workflow for a typical preclinical xenograft study with AZD-5991.

#### Protocol:

- Cell Culture: Culture the selected cancer cell line (e.g., MOLP-8) under standard conditions.
- Implantation: Harvest cells and implant them subcutaneously into the flank of immunocompromised mice (e.g., female C.B-17 SCID mice).
- Tumor Growth: Allow tumors to establish and grow to a predetermined average size (e.g., 150-250 mm<sup>3</sup>).
- Randomization: Randomize mice into treatment and control groups.
- Dosing: Prepare the AZD-5991 formulation as described in Protocol 4.1. Administer the drug
  via tail vein injection at the desired dose and schedule. The control group receives the
  vehicle solution.
- Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly.
   Monitor animal body weight and overall health as indicators of toxicity.
- Endpoint: The study can be terminated when tumors in the control group reach a maximum size, or after a set period.
- Analysis: At the endpoint, collect tumors for pharmacodynamic analysis (e.g., Western blot for cleaved caspase-3) and blood samples for pharmacokinetic analysis.

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